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Compound of Interest

Compound Name: BNT411

Cat. No.: B12384706

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and

development history of BNT411, a systemically administered Toll-like Receptor 7 (TLR7)

agonist. The content herein is intended for researchers, scientists, and drug development

professionals seeking a detailed understanding of this investigational immuno-oncology agent.

Introduction to BNT411
BNT411 is a selective, intravenously administered small molecule TLR7 agonist developed by

BioNTech.[1][2] It belongs to the imidazoquinoline class of compounds, which are known for

their potent immunostimulatory properties.[2][3] By activating TLR7, BNT411 is designed to

stimulate a broad innate and adaptive immune response against solid tumors.[4] The core of its

mechanism of action lies in the activation of plasmacytoid dendritic cells (pDCs), leading to a

Type 1 interferon (IFN)-dominated cytokine release.[3][5] This cascade is intended to enhance

pre-existing anti-tumor responses and induce new ones through the activation of cytotoxic

CD8+ T cells, natural killer (NK) cells, and macrophages.[5]
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While specific details on the initial discovery and lead optimization of BNT411 have not been

extensively published, the development process can be inferred from the established principles

of drug discovery for small molecule TLR7 agonists and BioNTech's known expertise in

immuno-oncology.

Putative Discovery and Lead Optimization Workflow
The discovery of a potent and selective TLR7 agonist like BNT411 would have likely followed a

structured workflow involving high-throughput screening, medicinal chemistry-driven lead

optimization, and comprehensive in vitro and in vivo characterization.
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Figure 1: Putative discovery and preclinical workflow for BNT411.

Experimental Protocols: Preclinical Evaluation
In Vitro Potency and Selectivity Assays:

Methodology: Human peripheral blood mononuclear cells (PBMCs) or isolated pDCs would

be stimulated with varying concentrations of BNT411. The production of key cytokines such

as IFN-α, TNF-α, and IL-12 would be measured using enzyme-linked immunosorbent assay

(ELISA) or multiplex bead arrays. TLR7 and TLR8 reporter gene assays in cell lines (e.g.,

HEK293) would be used to determine the potency and selectivity of the compound.

In Vivo Pharmacodynamics and Efficacy Studies:

Methodology: In vivo pharmacodynamic studies would involve administering BNT411 to

tumor-bearing mice and measuring cytokine levels in the plasma at various time points.

Immune cell activation in the spleen and tumor microenvironment would be assessed by flow

cytometry. For efficacy studies, various syngeneic mouse tumor models would be utilized to
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evaluate the anti-tumor activity of BNT411 as a monotherapy and in combination with other

agents like checkpoint inhibitors. Tumor growth inhibition would be the primary endpoint.

IND-Enabling Toxicology Studies:

Methodology: Good Laboratory Practice (GLP)-compliant toxicology studies would be

conducted in at least two animal species (one rodent, one non-rodent) to assess the safety

profile of BNT411. These studies would involve repeat-dose administration to determine the

maximum tolerated dose (MTD) and identify any potential target organ toxicities.

Clinical Development: The BNT411-01 Trial
The clinical development of BNT411 has centered around the first-in-human, Phase I/IIa

clinical trial, designated BNT411-01 (NCT04101357).[4] This open-label, multicenter, dose-

escalation trial was designed to evaluate the safety, pharmacokinetics, pharmacodynamics,

and preliminary efficacy of BNT411.[4]

Clinical Trial Design and Execution
The BNT411-01 trial was structured in multiple parts to systematically evaluate BNT411's

potential.
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Figure 2: BNT411-01 clinical trial workflow.

Experimental Protocol: BNT411-01 Trial

Study Design: A Phase 1/2a, first-in-human, open-label, dose-escalation trial with expansion

cohorts.[4]

Patient Population: Part 1A included patients with advanced solid tumors who had exhausted

standard treatment options. Part 1B enrolled patients with chemotherapy-naïve extensive-

stage small cell lung cancer (ES-SCLC).[4]

Dosing Regimen: BNT411 was administered via intravenous infusion. In the dose-escalation

phase, a 3+3 design was used with doses ranging from 0.05 to 9.6 µg/kg.[2]

Primary Endpoints: The primary objectives were to assess the safety, determine the

maximum tolerated dose (MTD), and establish the recommended Phase 2 dose (RP2D).[5]

[6]
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Secondary Endpoints: Secondary endpoints included assessing the pharmacokinetic (PK)

profile, pharmacodynamic (PD) effects (immune activation), and preliminary anti-tumor

efficacy based on RECIST 1.1 criteria.[5][6]

Clinical Data Summary
Table 1: Safety Profile of BNT411 Monotherapy (as of Feb 16, 2024)[2]

Adverse Event
Category

Frequency
(N=45)

Most Common
TRAEs (≥20%)

Grade ≥3
TRAEs

Dose-Limiting
Toxicities
(DLTs)

Treatment-

Related Adverse

Events (TRAEs)

84.4% (n=38)

Fatigue (31.1%),

Pyrexia (31.1%),

Chills (26.7%),

Nausea (26.7%)

26.7% (n=12)

10.8% (n=4) at

7.2 µg/kg and

9.6 µg/kg (Grade

3 fatigue, Grade

2 cytokine

release

syndrome)

Table 2: Pharmacokinetic Parameters of BNT411[2]

Parameter Value

Cmax (Maximum Concentration) ~0.15–26.0 ng/mL

t1/2 (Half-life) ~7 hours

Pharmacokinetics Linear

Table 3: Pharmacodynamic and Efficacy Observations[1][2]
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Parameter Observation

Cytokine Induction

Dose-dependent increase in interferon-γ

induced protein IP-10, with the strongest

response at 2.4 µg/kg (2.7–9.2 fold increase).[1]

Immune Cell Activation

At doses ≥4.8 µg/kg, marked activation of

dendritic cells, monocytes, NK cells, T cells, and

B cells was observed.[2]

Clinical Activity

Prolonged disease control (≥16 weeks) was

observed in 6 patients at dose levels ≥4.8 μg/kg

across various tumor types.[2] The best

response reported was 5 months of stable

disease in a patient with squamous cell

carcinoma of the lung.[1]

Mechanism of Action: TLR7 Signaling Pathway
BNT411's therapeutic effect is initiated by its binding to and activation of TLR7 within the

endosomes of immune cells, primarily pDCs. This triggers a downstream signaling cascade

that results in a potent anti-tumor immune response.
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Figure 3: BNT411-mediated TLR7 signaling pathway.
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Conclusion
BNT411 has demonstrated a manageable safety profile and encouraging pharmacodynamic

signals in its first-in-human clinical trial.[1] The observed immune activation and early signs of

clinical activity warrant further investigation of BNT411, both as a monotherapy and in

combination with other cancer treatments, for the management of solid tumors.[2] The

development of BNT411 showcases the potential of systemically administered TLR7 agonists

as a promising modality in cancer immunotherapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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